Regioisomer Differentiation for Cross-Coupling
The unambiguous identification and procurement of the specific regioisomer 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride (CAS 1160260-35-4) is paramount for successful cross-coupling and acylation reactions. A closely related analog, 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride (CAS 1160250-36-1), possesses the same molecular weight (293.54 g/mol) and identical functional groups but with a different substitution pattern . This positional isomerism can lead to drastically different steric and electronic outcomes in subsequent reactions, particularly in catalyst-controlled cross-couplings where the local environment around the bromine atom dictates reactivity and regioselectivity. The target compound is supplied with a standard purity of 97% and is accompanied by batch-specific QC data including NMR, HPLC, or GC, confirming its structural identity and eliminating the risk of misidentification .
Comparator: 3-Br-4-OEt-5-OMe isomer, typically 95–97%
| Evidence Dimension | Regioisomeric Purity and Identity |
|---|---|
| Target Compound Data | CAS 1160260-35-4: 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride, Purity: 97% |
| Comparator Or Baseline | CAS 1160250-36-1: 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride; Purity data not uniformly reported but typically 95-97% |
| Quantified Difference | N/A (qualitative structural difference). The target compound is the specific 3-bromo-5-ethoxy-4-methoxy isomer. |
| Conditions | Supplier Certificate of Analysis (CoA) via HPLC, NMR, or GC |
Why This Matters
Procurement of the incorrect regioisomer guarantees failure in structure-activity relationship (SAR) studies and multi-step synthesis, making verified regioisomeric identity a primary selection criterion.
